molecular formula C20H17NO4 B3032761 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone CAS No. 478247-79-9

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

Cat. No.: B3032761
CAS No.: 478247-79-9
M. Wt: 335.4
InChI Key: HRFKBEFEAUPROH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a complex organic compound that features a benzodioxole ring, a benzyl group, and a hydroxy-pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the benzyl group and the hydroxy-pyridinone moiety. Key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Introduction of the Benzyl Group: Benzylation reactions often involve the use of benzyl halides in the presence of a base.

    Formation of the Hydroxy-Pyridinone Moiety: This step may involve cyclization reactions using appropriate precursors and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole positions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Benzyl halides, alkylating agents, or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield alcohols or amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-quinolinone
  • 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-isoquinolinone

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKBEFEAUPROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144910
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478247-79-9
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

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